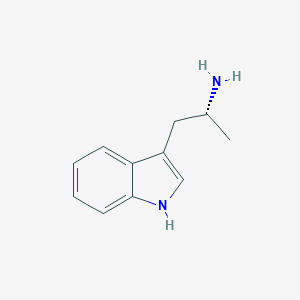

(2R)-1-(1H-indol-3-yl)propan-2-amine

Descripción general

Descripción

(2R)-1-(1H-indol-3-yl)propan-2-amine is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1H-indol-3-yl)propan-2-amine can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral phosphoramide catalysts. This method allows for the production of the compound with high enantioselectivity and yield . The reaction typically involves the use of indol-2-yl carbinols and indole derivatives under specific conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-1-(1H-indol-3-yl)propan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The indole ring allows for various substitution reactions, leading to the formation of diverse indole-based compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products

The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Aplicaciones Científicas De Investigación

Psychoactive Properties

(2R)-1-(1H-indol-3-yl)propan-2-amine has been identified as a psychoactive compound. It interacts with serotonin receptors, particularly the 5-HT receptor family. Research indicates that it can produce hallucinogenic effects similar to those of other tryptamines, making it a subject of interest in the study of psychedelics and their therapeutic potential for mental health disorders such as depression and PTSD .

Antidepressant Effects

A study published in Nature highlighted the potential of tryptamines in treating depression. The compound's ability to modulate serotonin levels suggests it could serve as a rapid-acting antidepressant, offering an alternative to traditional SSRIs that often take weeks to show effects .

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to enhance neurogenesis and protect against oxidative stress makes it a candidate for further investigation in neuropharmacology .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various indole derivatives with enhanced biological activities. For instance, modifications to the indole structure have led to the development of new compounds with improved efficacy against cancer cells and other diseases .

Research Tool

In synthetic organic chemistry, this compound is often used as a building block for creating more complex molecules. Its unique chemical structure allows chemists to explore various reaction pathways and develop new synthetic methodologies .

Case Study 1: Tryptamines in Mental Health

A clinical trial investigated the effects of tryptamines on patients with treatment-resistant depression. Results indicated significant improvements in mood and anxiety levels shortly after administration, suggesting rapid antidepressant effects comparable to ketamine but with a different mechanism of action.

Case Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress. This finding supports its potential use in therapies aimed at neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of (2R)-1-(1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-1-(1H-indol-3-yl)propan-2-amine: The enantiomer of the compound with similar chemical properties but different biological activities.

Tryptamine: A naturally occurring indole derivative with similar structure but different functional groups.

Serotonin: A neurotransmitter with an indole ring structure, involved in various physiological processes.

Uniqueness

(2R)-1-(1H-indol-3-yl)propan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Actividad Biológica

(2R)-1-(1H-indol-3-yl)propan-2-amine, commonly referred to as Indopan, is a chiral compound belonging to the class of indole derivatives. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of Indopan, presenting data tables, case studies, and detailed research findings.

Overview of Biological Activities

Indole derivatives are known for their significant biological roles in nature and their potential therapeutic applications. Indopan's structure allows it to interact with various biological targets, leading to multiple pharmacological effects.

1. Antimicrobial Activity

Indopan has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that Indopan may serve as a potential lead compound for developing new antimicrobial agents.

2. Anticancer Properties

Indopan has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated its effects on various cancer cell lines:

The anticancer effects are attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.

3. Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, and compounds with anti-inflammatory properties are highly sought after. Indopan has been evaluated for its ability to modulate inflammatory responses:

| Inflammatory Marker | Effect | Concentration Tested (µg/mL) | Reference |

|---|---|---|---|

| TNF-α | Decreased | 20 | |

| IL-6 | Decreased | 20 | |

| COX-2 | Inhibition | 10 |

Indopan's anti-inflammatory activity is linked to its capacity to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory conditions.

The biological effects of Indopan can be attributed to its interaction with various molecular targets:

- Monoamine Oxidase Inhibition : Indopan acts as a monoamine oxidase (MAO) inhibitor, increasing levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism may contribute to its potential antidepressant effects .

- Phosphorylation Modulation : It has been shown to phosphorylate several substrates involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis .

Case Studies

Several studies have highlighted the therapeutic potential of Indopan:

- Influenza Infection Model : A study on mice infected with influenza demonstrated that Indopan administration increased serotonin levels but paradoxically resulted in greater lung damage and viral load. This suggests a complex interplay between neurotransmitter levels and immune response .

- Cancer Treatment Studies : In vitro studies using breast cancer cell lines showed that Indopan significantly inhibited cell proliferation and induced apoptosis through the activation of the p53 pathway .

Q & A

Q. How can researchers achieve high enantiomeric purity in the synthesis of (2R)-1-(1H-indol-3-yl)propan-2-amine?

Answer:

To synthesize the (2R)-enantiomer with high enantiomeric excess (ee), chiral chromatographic separation is a validated method. For example, using a Chiralcel OJ-H column with a mobile phase of n-hexane/ethanol (85:15) at 0.8 mL/min and 40°C achieves 99% ee. Post-synthesis, derivatization (e.g., acetylation) followed by HPLC analysis confirms enantiomeric purity by distinct retention times (13.9 min for R, 16.2 min for S) .

Q. Which analytical techniques are most robust for confirming the identity and purity of this compound?

Answer:

- GC-MS : Use an HP1-MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min). Temperature program: 170°C → 293°C (ramp 180°C/min). Key ions: m/z 174 (M⁺), 175 (M+1), and 144 (base peak for indole fragmentation) .

- HPLC-TOF : Zorbax Eclipse XDB-C18 column with 0.1% formic acid/1 mM ammonium formate in water (A) and methanol (B). Gradient: 5% B → 100% B over 12 min. High-resolution MS (m/z 174.1157, error <5 ppm) confirms molecular identity .

- FTIR-ATR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (indole C=C) verify functional groups .

Q. How should researchers address discrepancies in mass spectrometry data, such as observed vs. theoretical molecular ion peaks?

Answer:

Discrepancies (e.g., observed m/z 174.1165 vs. theoretical 174.1157, Δ = -4.31 ppm) require:

- Internal calibration : Use lock masses (e.g., tetracosane in GC-MS) to correct drift.

- Ionization efficiency checks : Optimize ESI parameters (sheath gas flow: 8 L/min; nozzle voltage: 2000 V) to reduce adduct formation .

- Cross-validation : Confirm results with orthogonal techniques (e.g., NMR or FTIR) to rule out matrix effects .

Q. What laboratory safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Fire hazards : Avoid open flames; use CO₂/dry powder extinguishers. The compound is flammable (flash point >93°C) .

- Waste disposal : Follow local regulations (e.g., incineration via licensed facilities) .

Q. What methodologies are recommended to assess the biological activity differences between (2R)- and (2S)-enantiomers?

Answer:

- Chiral separation : Isolate enantiomers via preparative HPLC (as in FAQ 1).

- Receptor binding assays : Test purified enantiomers against serotonin (5-HT) receptors using radioligand competition (e.g., [³H]-LSD for 5-HT₂A).

- Functional assays : Compare cAMP accumulation or calcium flux in transfected HEK293 cells to determine agonist/antagonist profiles .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

Answer:

- Accelerated stability studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (2–12). Monitor degradation via HPLC-TOF.

- Kinetic analysis : Calculate degradation half-life (t₁/₂) using first-order kinetics. For example, track peak area reduction of the parent compound over time .

Q. What strategies are effective for metabolite profiling of this compound in biological systems?

Answer:

- High-resolution MS : Use Agilent 6230B TOF with exact mass (<5 ppm error) to identify metabolites (e.g., m/z 190.1102 for N-oxide metabolites).

- Fragmentation patterns : Compare MS/MS spectra with databases (e.g., HMDB) to infer metabolic pathways (e.g., hydroxylation, N-demethylation).

- Isotopic labeling : Synthesize deuterated analogs to trace metabolic turnover in liver microsomes .

Propiedades

IUPAC Name |

(2R)-1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-52-0 | |

| Record name | Indopan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(1H-INDOL-3-YL)PROPAN-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TI502P6YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.